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molecular formula C8H8FNO2 B1266950 2-Amino-2-(3-fluorophenyl)acetic acid CAS No. 7292-74-2

2-Amino-2-(3-fluorophenyl)acetic acid

Cat. No. B1266950
M. Wt: 169.15 g/mol
InChI Key: LVYBCZIDQKJNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06211235B1

Procedure details

Potassium cyanide (6.3, 0.1 mol) and ammonium carbonate (15.7 g, 0.2 mol) were dissolved in 50 mL of water (in a well ventilated fume hood). 3-Fluorobenzaldehyde (5.0 g, 0.04 mol) was dissolved in 50 mL of EtOH and added to the reaction. After stirring at reflux under nitrogen atmosphere for 17 hours, the reaction was cooled to 23° C., the pH adjusted to 2.0 by the addition of 5 N HCl and cooled to 5° C. The resulting hydantoin was collected, rinsed with cold water and vacuum dried giving 3.59 of an off-white solid. The hydantoin was hydrolyzed at reflux using 1 N NaOH giving 2-amino-2-(3-fluorophenyl)acetic acid which was esterified via Procedure H in methanol to give the title compound.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-:5].[NH4+].[NH4+].[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.Cl.[NH:20]1CC(=O)NC1=O.[OH-].[Na+]>O.CCO>[NH2:20][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=1)[C:4]([OH:5])=[O:7] |f:0.1,2.3.4,8.9|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen atmosphere for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The resulting hydantoin was collected
WASH
Type
WASH
Details
rinsed with cold water and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
giving 3.59 of an off-white solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06211235B1

Procedure details

Potassium cyanide (6.3, 0.1 mol) and ammonium carbonate (15.7 g, 0.2 mol) were dissolved in 50 mL of water (in a well ventilated fume hood). 3-Fluorobenzaldehyde (5.0 g, 0.04 mol) was dissolved in 50 mL of EtOH and added to the reaction. After stirring at reflux under nitrogen atmosphere for 17 hours, the reaction was cooled to 23° C., the pH adjusted to 2.0 by the addition of 5 N HCl and cooled to 5° C. The resulting hydantoin was collected, rinsed with cold water and vacuum dried giving 3.59 of an off-white solid. The hydantoin was hydrolyzed at reflux using 1 N NaOH giving 2-amino-2-(3-fluorophenyl)acetic acid which was esterified via Procedure H in methanol to give the title compound.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-]#N.[K+].[C:4](=[O:7])([O-])[O-:5].[NH4+].[NH4+].[F:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][CH:18]=1)[CH:14]=O.Cl.[NH:20]1CC(=O)NC1=O.[OH-].[Na+]>O.CCO>[NH2:20][CH:14]([C:13]1[CH:16]=[CH:17][CH:18]=[C:11]([F:10])[CH:12]=1)[C:4]([OH:5])=[O:7] |f:0.1,2.3.4,8.9|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
15.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen atmosphere for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C
CUSTOM
Type
CUSTOM
Details
The resulting hydantoin was collected
WASH
Type
WASH
Details
rinsed with cold water and vacuum
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
giving 3.59 of an off-white solid
TEMPERATURE
Type
TEMPERATURE
Details
at reflux

Outcomes

Product
Name
Type
product
Smiles
NC(C(=O)O)C1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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